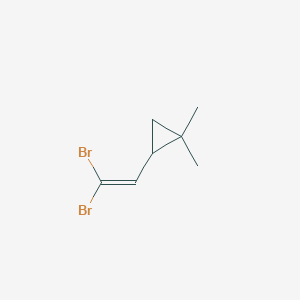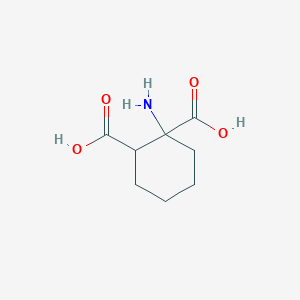
8-(2-Butyl-5-formyl-1H-pyrrol-1-yl)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Butyl-5-formyl-1H-pyrrol-1-yl)octanoic acid is a synthetic organic compound that features a pyrrole ring substituted with a butyl group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The butyl group can be introduced through alkylation reactions, while the formyl group can be added via formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
8-(2-Butyl-5-formyl-1H-pyrrol-1-yl)octanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 8-(2-Butyl-5-carboxy-1H-pyrrol-1-yl)octanoic acid.
Reduction: 8-(2-Butyl-5-hydroxymethyl-1H-pyrrol-1-yl)octanoic acid.
Substitution: Various alkyl-substituted derivatives depending on the alkyl halide used.
Scientific Research Applications
8-(2-Butyl-5-formyl-1H-pyrrol-1-yl)octanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-(2-Butyl-5-formyl-1H-pyrrol-1-yl)octanoic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrrole ring can interact with various biological molecules, potentially inhibiting or activating specific pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Formyl-5-methoxymethyl-1H-pyrrol-1-yl)butanoic acid
- 5-(2-Formyl-5-hydroxymethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
- 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Uniqueness
8-(2-Butyl-5-formyl-1H-pyrrol-1-yl)octanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61837-45-4 |
|---|---|
Molecular Formula |
C17H27NO3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
8-(2-butyl-5-formylpyrrol-1-yl)octanoic acid |
InChI |
InChI=1S/C17H27NO3/c1-2-3-9-15-11-12-16(14-19)18(15)13-8-6-4-5-7-10-17(20)21/h11-12,14H,2-10,13H2,1H3,(H,20,21) |
InChI Key |
XCOHBIOUUWNJKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(N1CCCCCCCC(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(Prop-2-en-1-yl)phenoxy]ethyl prop-2-enoate](/img/structure/B14563419.png)
![4-{[(2-Ethylhexyl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14563424.png)
![4-{2-[(2,4-Dichlorophenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14563433.png)





![Ethyl [(dimethylphosphoryl)methyl]methylphosphinate](/img/structure/B14563448.png)
![N,N'-{[(Undec-10-enoyl)azanediyl]di(ethane-2,1-diyl)}di(undec-10-enamide)](/img/structure/B14563456.png)

![1-[3-(Benzyloxy)-2-chlorophenyl]-2-diazonioethen-1-olate](/img/structure/B14563465.png)
